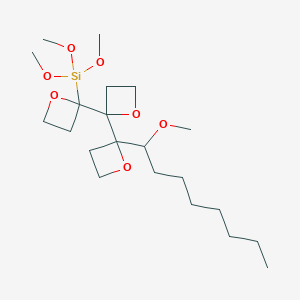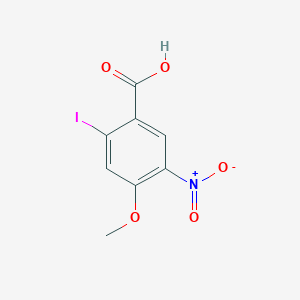
(Z)-N-Benzyl-5,5-dimethyl-4-(3-methyl-1-phenylbuta-1,2-dien-1-yl)furan-2(5H)-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-Benzyl-5,5-dimethyl-4-(3-methyl-1-phenylbuta-1,2-dien-1-yl)furan-2(5H)-imine is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring, a benzyl group, and a butadiene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Benzyl-5,5-dimethyl-4-(3-methyl-1-phenylbuta-1,2-dien-1-yl)furan-2(5H)-imine typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Formation of the Butadiene Moiety: This can be accomplished through various methods, including Wittig reactions or cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-Benzyl-5,5-dimethyl-4-(3-methyl-1-phenylbuta-1,2-dien-1-yl)furan-2(5H)-imine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction may produce dihydrofuran derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N-Benzyl-5,5-dimethyl-4-(3-methyl-1-phenylbuta-1,2-dien-1-yl)furan-2(5H)-imine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The compound’s ability to undergo various chemical reactions makes it a versatile scaffold for the development of new drugs.
Industry
In industry, this compound may find applications in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Z)-N-Benzyl-5,5-dimethyl-4-(3-methyl-1-phenylbuta-1,2-dien-1-yl)furan-2(5H)-imine would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Modulation of Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-5,5-dimethylfuran-2(5H)-imine: A simpler analog without the butadiene moiety.
N-Benzyl-4-phenylfuran-2(5H)-imine: A compound with a phenyl group instead of the butadiene moiety.
N-Benzyl-5,5-dimethyl-4-(1-phenylbuta-1,2-dien-1-yl)furan-2(5H)-imine: A closely related compound with a different substitution pattern on the butadiene moiety.
Uniqueness
(Z)-N-Benzyl-5,5-dimethyl-4-(3-methyl-1-phenylbuta-1,2-dien-1-yl)furan-2(5H)-imine is unique due to its specific substitution pattern and the presence of both a benzyl group and a butadiene moiety. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C24H25NO |
|---|---|
Poids moléculaire |
343.5 g/mol |
InChI |
InChI=1S/C24H25NO/c1-18(2)15-21(20-13-9-6-10-14-20)22-16-23(26-24(22,3)4)25-17-19-11-7-5-8-12-19/h5-14,16H,17H2,1-4H3 |
Clé InChI |
SSVCDHUYKOJMBU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=C(C1=CC=CC=C1)C2=CC(=NCC3=CC=CC=C3)OC2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


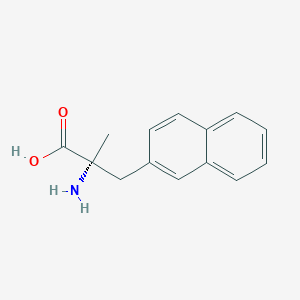

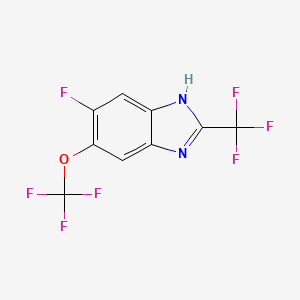


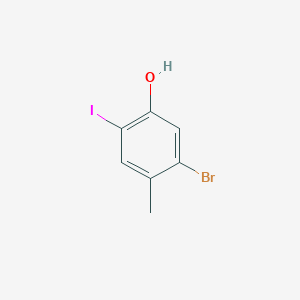
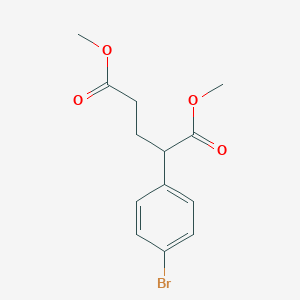
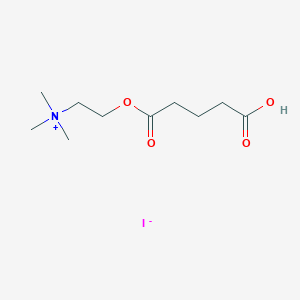

![2-(4-Ethoxyphenyl)-2-oxoethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate](/img/structure/B12851110.png)

